3,3-dimethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
3,3-dimethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their effects on the central nervous system, often used as anxiolytics, sedatives, and muscle relaxants . This particular compound has been studied for its potential antioxidant and anxiolytic properties .
Preparation Methods
The synthesis of 3,3-dimethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through microwave-assisted synthesis. This method involves the use of silica-supported fluoroboric acid as a catalyst . The reaction conditions typically include heating the reactants in a microwave reactor, which significantly reduces the reaction time and increases the yield . Industrial production methods may involve scaling up this process, ensuring consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other benzodiazepine derivatives.
Biology: Its antioxidant properties make it a candidate for studying oxidative stress in biological systems.
Industry: It can be used in the development of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The anxiolytic effects of 3,3-dimethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one are primarily mediated through its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system . By binding to the benzodiazepine binding site on the GABA_A receptors, it enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and anxiety .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives such as diazepam, lorazepam, and alprazolam. Compared to these, 3,3-dimethyl-11-(3-phenoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has shown unique properties in terms of its antioxidant activity and specific binding affinity to GABA_A receptors . This makes it a valuable compound for further research and development in the field of anxiolytics and antioxidants.
Properties
IUPAC Name |
9,9-dimethyl-6-(3-phenoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O2/c1-27(2)16-23-25(24(30)17-27)26(29-22-14-7-6-13-21(22)28-23)18-9-8-12-20(15-18)31-19-10-4-3-5-11-19/h3-15,26,28-29H,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBCOKOPCXDBTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=CC=C4)OC5=CC=CC=C5)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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